molecular formula C28H36N6S2 B4273270 5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}

5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}

Cat. No.: B4273270
M. Wt: 520.8 g/mol
InChI Key: QZQZBDQJYIKTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5’-(1,4-butanediyl)bis[4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol] is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of two triazole rings connected by a butanediyl linker and substituted with sec-butylphenyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1,4-butanediyl)bis[4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol] typically involves the following steps:

    Formation of Triazole Rings: The triazole rings can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution with sec-Butylphenyl Groups: The triazole rings are then substituted with sec-butylphenyl groups using a Friedel-Crafts alkylation reaction.

    Linking with Butanediyl: The final step involves linking the two triazole rings with a butanediyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the triazole rings.

    Reduction: Reduction reactions can occur at the triazole rings, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with dihydrotriazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5,5’-(1,4-butanediyl)bis[4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol] is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its triazole rings and sec-butylphenyl groups contribute to its biological activity, making it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and application.

Mechanism of Action

The mechanism of action of 5,5’-(1,4-butanediyl)bis[4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol] involves its interaction with specific molecular targets. The triazole rings can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial and anti-inflammatory effects. The sec-butylphenyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    5,5’-(1,4-butanediyl)bis[4-phenyl-4H-1,2,4-triazole-3-thiol]: Lacks the sec-butyl groups, resulting in different biological activity and solubility.

    5,5’-(1,4-butanediyl)bis[4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol]: Contains methyl groups instead of sec-butyl groups, affecting its reactivity and mechanism of action.

Uniqueness

The presence of sec-butylphenyl groups in 5,5’-(1,4-butanediyl)bis[4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol] distinguishes it from other similar compounds. These groups enhance its lipophilicity and biological activity, making it a unique candidate for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

4-(4-butan-2-ylphenyl)-3-[4-[4-(4-butan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]butyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N6S2/c1-5-19(3)21-11-15-23(16-12-21)33-25(29-31-27(33)35)9-7-8-10-26-30-32-28(36)34(26)24-17-13-22(14-18-24)20(4)6-2/h11-20H,5-10H2,1-4H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQZBDQJYIKTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(=NNC2=S)CCCCC3=NNC(=S)N3C4=CC=C(C=C4)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}
Reactant of Route 2
5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}
Reactant of Route 3
Reactant of Route 3
5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}
Reactant of Route 4
Reactant of Route 4
5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}
Reactant of Route 5
5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}
Reactant of Route 6
5,5'-butane-1,4-diylbis{4-[4-(butan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol}

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